2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound belongs to the family of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It contains a 4-oxo-pyridazinone moiety and a trifluoromethyl group . These types of compounds have been studied for their potential as c-Met kinase inhibitors .
Synthesis Analysis
The synthesis of these types of compounds typically involves a variety of synthetic routes. Two common methods include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, which is fused with a 4-oxo-pyridazinone moiety and attached to a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The exact reactions would depend on the specific synthetic route chosen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a member of the [1,2,4]triazolo[4,3-a]pyrazine family, it likely shares some properties with other compounds in this family .Scientific Research Applications
Anticancer and Antimicrobial Activities
Research on heterocyclic compounds incorporating similar core structures has shown significant promise in anticancer and antimicrobial applications. For instance, compounds derived from antipyrine-based heterocycles have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies reveal that modifications to the heterocyclic core can lead to compounds with potential therapeutic applications, suggesting that "2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide" may also possess similar properties (Riyadh, Kheder, & Asiry, 2013).
Neuroprotective and Antioxidant Effects
Another study on 1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives designed as dual antioxidant-human A2A adenosine receptor antagonists demonstrated protective efficacy in neuropathic pain, highlighting the potential neuroprotective and antioxidant effects of related compounds. This suggests a possible application of "this compound" in managing oxidative stress-related diseases and neuropathy (Falsini et al., 2019).
Insecticidal Activity
Compounds featuring a thiadiazole moiety, similar in structural complexity to the subject compound, have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm. This suggests potential applications in agricultural science and pest management strategies for "this compound" (Fadda et al., 2017).
Mechanism of Action
- CHEMBL4570425 primarily targets specific proteins or receptors within the body. Unfortunately, I don’t have specific information on its exact targets. However, you can explore databases like ChEMBL, which contain extensive data on bioactive molecules and their interactions with protein targets .
Target of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFMIHHVGOTIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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